N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been reported to exhibit a wide range of biological activities, including antihyperglycemic, analgesic, anti-inflammatory, antitumor, antibacterial, antifungal, antiviral, antiarrhythmic, antipyretic effects and also act as enzyme inhibitors . Therefore, it is plausible that this compound may interact with a variety of molecular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with various receptors .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it is likely that this compound could influence multiple biochemical pathways .
Pharmacokinetics
The benzofuran core structure is known to be a versatile scaffold in drug discovery, leading to potential new therapeutic agents with enhanced efficacy and bioavailability .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and thiazole derivatives, such as:
- 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzofuran and trimethoxybenzamide moieties, in particular, may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPTWQFGODGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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